Cas no 2060045-78-3 (methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate)
methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate
- methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate
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- MDL: MFCD30499048
- Inchi: 1S/C13H12F2N2O3/c1-7-8(6-11(18)20-2)13(19)17(16-7)12-9(14)4-3-5-10(12)15/h3-5,16H,6H2,1-2H3
- InChI Key: ITWXXVCWINGEBY-UHFFFAOYSA-N
- SMILES: N1(C2=C(F)C=CC=C2F)C(=O)C(CC(OC)=O)=C(C)N1
methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-337409-0.05g |
methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate |
2060045-78-3 | 95.0% | 0.05g |
$1080.0 | 2025-03-18 | |
| Enamine | EN300-337409-0.1g |
methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate |
2060045-78-3 | 95.0% | 0.1g |
$1131.0 | 2025-03-18 | |
| Enamine | EN300-337409-0.25g |
methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate |
2060045-78-3 | 95.0% | 0.25g |
$1183.0 | 2025-03-18 | |
| Enamine | EN300-337409-0.5g |
methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate |
2060045-78-3 | 95.0% | 0.5g |
$1234.0 | 2025-03-18 | |
| Enamine | EN300-337409-1.0g |
methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate |
2060045-78-3 | 95.0% | 1.0g |
$1286.0 | 2025-03-18 | |
| Enamine | EN300-337409-2.5g |
methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate |
2060045-78-3 | 95.0% | 2.5g |
$2520.0 | 2025-03-18 | |
| Enamine | EN300-337409-5.0g |
methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate |
2060045-78-3 | 95.0% | 5.0g |
$3728.0 | 2025-03-18 | |
| Enamine | EN300-337409-10.0g |
methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate |
2060045-78-3 | 95.0% | 10.0g |
$5528.0 | 2025-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061463-1g |
Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate |
2060045-78-3 | 95% | 1g |
¥6363.0 | 2023-03-11 | |
| Enamine | EN300-337409-1g |
methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate |
2060045-78-3 | 1g |
$1286.0 | 2023-09-03 |
methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate
Introduction to Methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate (CAS No. 2060045-78-3)
Methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2060045-78-3, belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their versatility in medicinal chemistry. The presence of fluorine atoms in the 2,6-difluorophenyl moiety and the acetoacetate functional group contributes to its distinctive chemical behavior and potential biological activity.
The molecular structure of Methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate is characterized by a pyrazole ring substituted with a 2,6-difluorophenyl group at the 2-position and an acetoacetate moiety at the 4-position. The methyl group at the 5-position and the oxo group at the 3-position further enhance its complexity. This arrangement of functional groups makes it a promising candidate for further investigation in drug discovery and development.
In recent years, there has been a growing interest in fluorinated pyrazoles due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The introduction of fluorine atoms into aromatic rings can significantly influence the electronic properties of the molecule, leading to increased lipophilicity and better cell membrane penetration. These characteristics are particularly valuable in the design of small-molecule drugs that need to interact with biological targets efficiently.
The acetoacetate group in Methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate also plays a crucial role in its potential biological activity. Acetoacetate derivatives are known for their ability to act as intermediates in various metabolic pathways and have been explored in the development of drugs targeting neurological disorders, inflammation, and cancer. The combination of the 2,6-difluorophenyl group and the acetoacetate moiety suggests that this compound may exhibit multiple modes of action, making it a versatile scaffold for medicinal chemists.
Recent studies have demonstrated that pyrazole derivatives can serve as potent inhibitors of various enzymes and receptors involved in disease pathways. For instance, some pyrazole-based compounds have shown inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation. Additionally, pyrazole derivatives have been investigated for their potential anti-cancer properties by targeting kinases and other enzymes involved in tumor growth and progression.
The unique structural features of Methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate make it an attractive candidate for further pharmacological exploration. The presence of fluorine atoms can enhance the compound's interaction with biological targets by increasing its lipophilicity and reducing its susceptibility to metabolic degradation. Moreover, the acetoacetate group provides a versatile handle for chemical modifications, allowing researchers to fine-tune its biological activity through structural optimization.
In conclusion, Methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-y acetate represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activity. Its molecular design incorporates elements that are known to enhance drug-like properties, such as lipophilicity and metabolic stability. As research continues to uncover new therapeutic applications for fluorinated pyrazoles and acetoacetate derivatives, compounds like Methyl 2 - - (< strong > 2060045 -78 -3) are likely to play a significant role in the development of novel treatments for various diseases.
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